molecular formula C10H22N2O2 B6619277 tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate CAS No. 2350383-72-9

tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate

Cat. No.: B6619277
CAS No.: 2350383-72-9
M. Wt: 202.29 g/mol
InChI Key: VGFSVDUGQNCSSD-QMMMGPOBSA-N
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Description

tert-Butyl N-[(2S)-5-aminopentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-5-aminopentan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine, substituted carbamates, and various oxidized derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate is used as a protecting group for amines during multi-step organic synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild conditions .

Biology

In biological research, the compound is used to modify peptides and proteins. It helps in studying the structure and function of these biomolecules by protecting specific amine groups during chemical modifications .

Medicine

In medicine, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of drugs by protecting reactive amine groups during the synthesis process .

Industry

In the industrial sector, the compound is used in the production of agrochemicals and polymers. It helps in improving the stability and reactivity of these products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from reacting with other reagents. The tert-butyl group provides steric hindrance, making the compound less reactive. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2S)-5-aminopentan-2-yl]carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it an ideal protecting group for amines in various chemical reactions. Its ease of removal under mild conditions also adds to its uniqueness .

Properties

IUPAC Name

tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFSVDUGQNCSSD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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